![molecular formula C17H23N3O3S B2604031 3-{5-Amino-3-[3-methyl-4-(methylethoxy)phenyl]pyrazolyl}thiolane-1,1-dione CAS No. 1225158-36-0](/img/structure/B2604031.png)

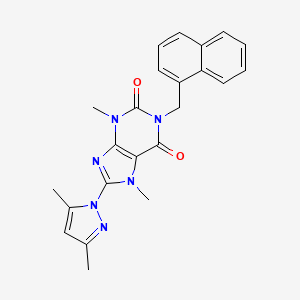

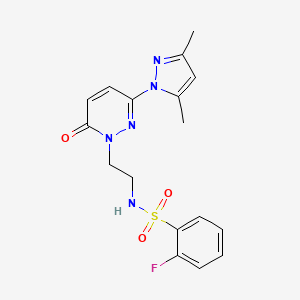

3-{5-Amino-3-[3-methyl-4-(methylethoxy)phenyl]pyrazolyl}thiolane-1,1-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction involving a 1,3-diketone and a hydrazine. The phenyl ring with the methyl and methylethoxy substituents might be introduced through a substitution reaction .Molecular Structure Analysis

The molecular formula of this compound is C17H23N3O3S, and its molecular weight is 349.45. The presence of multiple rings and functional groups would contribute to the complexity of its structure.Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For instance, the amino group might participate in acid-base reactions, the pyrazole ring might undergo electrophilic substitution, and the carbonyl groups in the thiolane ring might be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups it contains. For instance, the presence of an amino group might make it a base in certain conditions, and the presence of carbonyl groups might make it a potential electrophile .Scientific Research Applications

Synthesis and Chemical Reactions

Research on compounds closely related to the specified chemical structure has focused on developing novel synthetic methods and understanding their reactivity. For example, studies have demonstrated efficient ways to synthesize N-confused porphyrin derivatives and other heterocyclic compounds through reactions involving active methylene compounds, showcasing the versatility of these molecules in organic synthesis (Xiaofang Li et al., 2011). Another study highlighted the regioselective synthesis of fused polycyclic pyrazolo[3,4-b]pyridines, emphasizing the compound's role in facilitating complex molecular constructions (M. Nikpassand et al., 2010).

Biological Activities

Several studies have investigated the antiproliferative and anticancer activities of compounds structurally similar to the specified molecule. Research has identified heterocyclic compounds derived from cyclohexane-1,4-dione with significant antiproliferative and antiprostate cancer activities, highlighting the potential therapeutic applications of these molecules (R. Mohareb & N. Y. M. Abdo, 2022). Another study focused on the antimicrobial properties of thiazolidine-2,4-diones derivatives, indicating their effectiveness against gram-positive bacteria and their excellent antifungal activity (O. Prakash et al., 2011).

Applications in Material Science and Tissue Engineering

Research into the applications of related chemical structures has also extended into material science and tissue engineering. A study on biodegradable aliphatic polyesters incorporating thiol pendant groups demonstrated the feasibility of using such materials for tissue engineering applications, where functional groups and biological cues are crucial for cell interaction (Tiziana Fuoco et al., 2016).

Properties

IUPAC Name |

2-(1,1-dioxothiolan-3-yl)-5-(3-methyl-4-propan-2-yloxyphenyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S/c1-11(2)23-16-5-4-13(8-12(16)3)15-9-17(18)20(19-15)14-6-7-24(21,22)10-14/h4-5,8-9,11,14H,6-7,10,18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGOSOMDJAAORB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NN(C(=C2)N)C3CCS(=O)(=O)C3)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2603960.png)

![9-(4-bromophenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2603962.png)

![2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B2603963.png)

![(4-Methoxyphenyl)[6-(4-methoxyphenyl)-3-pyridinyl]methanone](/img/structure/B2603965.png)

![3-[(2-Ethylpiperidin-1-yl)carbonyl]-1-isopropyl-1H-pyrazol-4-amine](/img/structure/B2603966.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-ethylphenyl)acetamide](/img/structure/B2603968.png)

![1'-(3-(phenylthio)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2603969.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(4-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2603970.png)